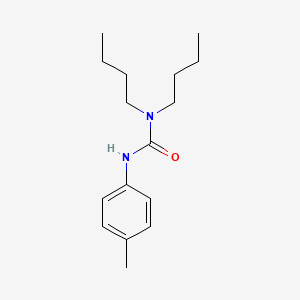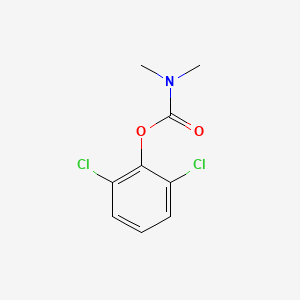
(2,6-dichlorophenyl) N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl) N,N-dimethylcarbamate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.084 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichlorophenyl) N,N-dimethylcarbamate typically involves the reaction of 2,6-dichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichlorophenyl) N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(2,6-Dichlorophenyl) N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of (2,6-dichlorophenyl) N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparison with Similar Compounds
- 2,4-Dichlorophenyl N-methylcarbamate
- 3,4-Dichlorophenyl N-methylcarbamate
- 2,5-Dichlorophenyl N-(2,6-dimethylphenyl)carbamate
- 2,6-Dimethoxyphenyl N-(2,3-dichlorophenyl)carbamate
Comparison: Compared to these similar compounds, (2,6-dichlorophenyl) N,N-dimethylcarbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylcarbamate group. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
14863-58-2 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
(2,6-dichlorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(2)9(13)14-8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 |
InChI Key |
PODABAYUBTVRCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


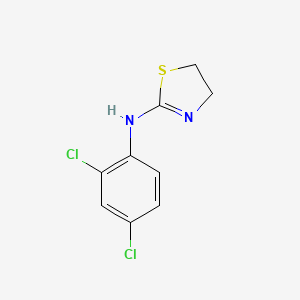


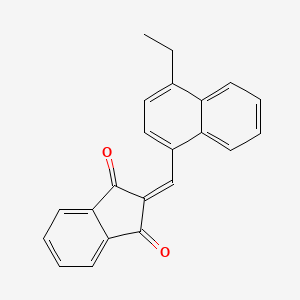
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
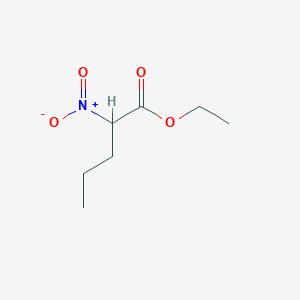


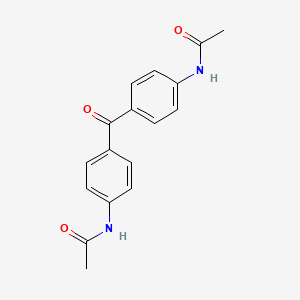

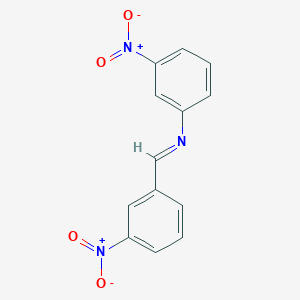

![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
